Mycophenolic acid - 483-60-3

Mycophenolic acid

Catalog Number: EVT-292762
CAS Number: 483-60-3
Molecular Formula: C₁₇H₂₀O₆
Molecular Weight: 320.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Mycophenolic acid (MPA) is a noncompetitive, reversible inhibitor of inosine monophosphate dehydrogenase (IMPDH). [] MPA is classified as an immunosuppressant and an antiproliferative agent. [] It is produced as a secondary metabolite by several fungal species, most notably Penicillium brevicompactum. [, ] MPA's primary role in scientific research stems from its ability to inhibit IMPDH, an enzyme crucial for the de novo pathway of guanine nucleotide biosynthesis. [, , ] This inhibition has significant implications for various cellular processes, making MPA a valuable tool for studying diverse biological phenomena, including immunosuppression, cell proliferation, and viral replication.

Synthesis Analysis

The industrial production of mycophenolic acid is primarily achieved through fermentation using the fungus Penicillium brevicompactum. [] Research indicates that fructose is the most effective carbon source for MPA fermentation, but its high cost makes it less suitable for large-scale production. [] Molasses, containing sucrose as a source of fructose, has been identified as a cost-effective alternative for industrial production. [] Urea, an inorganic nitrogen source, has been shown to enhance MPA fermentation yield significantly. [] Organic nitrogen sources like casein, peptone, and casamino acid, derived from milk protein, also contribute to increased MPA yield. []

Molecular Structure Analysis

Mycophenolic acid undergoes a crucial chemical reaction involving glucuronidation, a major metabolic pathway for the drug. [, , ] The primary glucuronide metabolite is mycophenolic acid 7-O-glucuronide (MPAG), formed through the action of UDP-glucuronosyltransferases (UGTs). [] UGT1A8 and UGT1A10, predominantly expressed in the gastrointestinal tract, are identified as the key UGT enzymes involved in MPA glucuronidation. [] Other UGT1A enzymes in the liver and kidneys (UGT1A1, UGT1A3, UGT1A4, and UGT1A6) exhibited no activity towards MPA. [] A carboxyl-linked glucuronide, mycophenolic acid acyl-glucuronide (AcMPAG), has also been detected in in vitro and in vivo studies. [] AcMPAG deglucuronidation in the liver is attributed to the enzyme α/β hydrolase domain containing 10 (ABHD10), which exhibits potent inhibitory effects from substances like AgNO3, CdCl2, CuCl2, PMSF, bis-p-nitrophenylphosphate, and DTNB. []

Mechanism of Action

Mycophenolic acid exerts its biological effects by specifically inhibiting inosine monophosphate dehydrogenase (IMPDH). [, ] IMPDH catalyzes the rate-limiting step in the de novo synthesis pathway of guanine nucleotides, essential for DNA and RNA synthesis. [, ] By inhibiting IMPDH, MPA selectively depletes intracellular guanosine triphosphate (GTP) pools, disrupting DNA replication and cell proliferation. [, ] This mechanism is particularly relevant to lymphocytes, which rely heavily on the de novo pathway for guanine nucleotide synthesis, making MPA a potent immunosuppressant. [, ]

Physical and Chemical Properties Analysis

Mycophenolic acid is a white crystalline powder. [] It is sparingly soluble in water, but soluble in ethanol and methanol. [] The melting point of mycophenolic acid is reported to be around 141 °C. [] Spectroscopic analysis using UV light reveals a characteristic absorbance peak at 250 nm. [] Mycophenolic acid exhibits a high binding affinity to plasma proteins, primarily albumin. [, ] This protein binding influences the drug's pharmacokinetics and potentially its therapeutic efficacy.

Applications
  • Immunology: MPA is a valuable tool for studying the mechanisms of immune responses, particularly in lymphocytes. [, , ] Its selective inhibition of IMPDH in lymphocytes allows researchers to investigate the role of guanine nucleotide synthesis in immune cell activation, proliferation, and differentiation. [, ]
  • Cancer Research: MPA's antiproliferative activity has sparked interest in its potential as an anticancer agent. [] Studies have investigated the efficacy of MPA against various cancer cell lines, exploring its ability to inhibit tumor growth and induce apoptosis. []
  • Virology: MPA exhibits antiviral activity against several viruses, including vaccinia, herpes simplex, and measles viruses. [] It effectively inhibits viral replication by disrupting the synthesis of viral DNA and RNA. [, ] Research continues to explore MPA's potential as a broad-spectrum antiviral agent.
  • Metabolic Studies: MPA's impact on guanine nucleotide synthesis provides a unique avenue for studying cellular metabolism. [, ] By manipulating intracellular nucleotide levels, researchers can investigate the interplay between metabolic pathways and cellular processes, such as energy production, signal transduction, and protein synthesis.
Future Directions
  • Personalized medicine: Future research should focus on developing personalized dosing strategies based on individual pharmacokinetic profiles and genetic variations in drug metabolism. [] This approach could optimize MPA therapy by minimizing adverse effects and maximizing efficacy.
  • New drug development: Investigating the structure-activity relationship of MPA could lead to the development of novel IMPDH inhibitors with improved pharmacological properties. [] These new agents might offer enhanced potency, reduced toxicity, and expanded therapeutic applications.
  • Combination therapies: Combining MPA with other immunosuppressive agents or anticancer drugs could potentially enhance its therapeutic efficacy in various clinical settings. [] Synergistic interactions between MPA and other agents could offer new treatment options for complex diseases.
  • Understanding MPA resistance: Further research is needed to elucidate the mechanisms underlying MPA resistance in cancer cells and viruses. [] Identifying factors that contribute to resistance could facilitate the development of strategies to overcome this challenge, improving therapeutic outcomes.

Mycophenolic Acid Glucuronide (MPAG)

Compound Description: Mycophenolic Acid Glucuronide (MPAG) is the primary, inactive metabolite of Mycophenolic Acid. It is formed through glucuronidation, a major metabolic pathway for Mycophenolic Acid in the body. MPAG is primarily excreted in urine. [, , , , ]

Mycophenolic Acid Acyl Glucuronide (AcMPAG)

Compound Description: Mycophenolic Acid Acyl Glucuronide (AcMPAG) is a less abundant, potentially immunotoxic metabolite of Mycophenolic Acid. Unlike MPAG, formed through phenolic glucuronidation, AcMPAG is formed via acyl glucuronidation. []

Relevance: AcMPAG's significance in relation to Mycophenolic Acid lies in its potential role in immunotoxicity, a crucial consideration for Mycophenolic Acid's clinical use. This potential toxicity necessitates further investigation into AcMPAG's formation and effects. Interestingly, research indicates that AcMPAG can be deglucuronidated back to Mycophenolic Acid, potentially influencing the overall pharmacokinetics and pharmacodynamics of Mycophenolic Acid. [, ]

Mycophenolate Mofetil (MMF)

Compound Description: Mycophenolate Mofetil (MMF) serves as the orally administered prodrug of Mycophenolic Acid. [] Following ingestion, MMF is rapidly hydrolyzed in the body, converting to the active compound, Mycophenolic Acid.

Relevance: MMF's relevance to Mycophenolic Acid is direct – it acts as the delivery vehicle for Mycophenolic Acid within the body. Understanding MMF's pharmacokinetic properties, including absorption, distribution, metabolism, and excretion, is critical due to its influence on the overall efficacy and safety profile of Mycophenolic Acid therapy. [, , , , , , , , , , ]

6-Mercaptopurine

Compound Description: 6-Mercaptopurine is a purine analogue with immunosuppressive and antitumor activities. It is primarily used in the treatment of acute lymphocytic leukemia and Crohn's disease. []

Relevance: Though not structurally related, 6-Mercaptopurine is relevant due to its shared mechanism of action with Mycophenolic Acid. Both compounds interfere with purine synthesis, crucial for DNA replication and cell division. Interestingly, 6-Mercaptopurine can suppress the reversal of Mycophenolic Acid's inhibitory effects by guanine, indicating a complex interplay between these agents. This interaction highlights the importance of considering combined therapies' potential effects. []

Guanine

Compound Description: Guanine, a purine nucleobase, is a fundamental building block of DNA and RNA. []

Relevance: While not structurally analogous to Mycophenolic Acid, guanine plays a crucial role in Mycophenolic Acid's mechanism of action. Mycophenolic Acid inhibits inosine monophosphate dehydrogenase (IMPDH), an enzyme essential for guanine nucleotide biosynthesis. Guanine supplementation can counteract Mycophenolic Acid's inhibitory effects on DNA synthesis. [, , , ]

Guanosine

Compound Description: Guanosine is a nucleoside composed of guanine attached to a ribose sugar molecule. [] It plays a vital role in various cellular processes, including RNA synthesis and cellular signaling.

Relevance: Like guanine, guanosine can circumvent the inhibitory effects of Mycophenolic Acid on cell growth and proliferation. This ability to bypass the IMPDH block underscores the importance of the guanine nucleotide pathway as a target for Mycophenolic Acid's action. [, ]

Deoxyguanylic Acid (dGMP)

Compound Description: Deoxyguanylic acid (dGMP), a nucleotide, is one of the four building blocks of DNA. []

Relevance: Mycophenolic Acid indirectly influences dGMP levels by inhibiting IMPDH, leading to decreased guanine nucleotide synthesis. This reduction in dGMP directly impacts DNA replication and repair, further contributing to Mycophenolic Acid's immunosuppressive and antiproliferative effects. []

Farnesyl Mycophenolic Acid Analogue

Compound Description: This compound, bearing a farnesyl group, is a synthetic analogue of Mycophenolic Acid. []

Relevance: This farnesyl analogue was investigated for its potential role as a precursor in Mycophenolic Acid biosynthesis. While its exact function in the biosynthetic pathway remains unclear, studying such analogues can provide valuable information about the structural elements crucial for Mycophenolic Acid's activity. []

Desmethylmycophenolic Acid

Compound Description: This compound is a structural analogue of Mycophenolic Acid, lacking the methyl group at the seventh position of the phthalide ring. []

Relevance: Similar to the farnesyl analogue, Desmethylmycophenolic Acid was investigated to understand Mycophenolic Acid biosynthesis better and determine the importance of specific structural components for its activity. Further research on this analogue might unveil potential differences in its pharmacological profile compared to Mycophenolic Acid. []

Properties

CAS Number

483-60-3

Product Name

Mycophenolic acid

IUPAC Name

(E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoic acid

Molecular Formula

C₁₇H₂₀O₆

Molecular Weight

320.3 g/mol

InChI

InChI=1S/C17H20O6/c1-9(5-7-13(18)19)4-6-11-15(20)14-12(8-23-17(14)21)10(2)16(11)22-3/h4,20H,5-8H2,1-3H3,(H,18,19)/b9-4+

InChI Key

HPNSFSBZBAHARI-UHFFFAOYSA-N

SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)O)O

Solubility

Insoluble
3.55e-02 g/L

Synonyms

Cellcept
Mofetil Hydrochloride, Mycophenolate
Mofetil, Mycophenolate
mycophenolate mofetil
mycophenolate mofetil hydrochloride
Mycophenolate Sodium
Mycophenolate, Sodium
Mycophenolic Acid
mycophenolic acid morpholinoethyl ester
myfortic
RS 61443
RS-61443
RS61443
Sodium Mycophenolate

Canonical SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)O)O

Isomeric SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.